"2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one" CAS number
"2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one" CAS number
An In-Depth Technical Guide to 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one CAS Number: 1835-05-8
This guide provides a comprehensive technical overview of 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one, a key intermediate in the fields of organic synthesis and medicinal chemistry. Intended for researchers, chemists, and drug development professionals, this document delineates the compound's physicochemical properties, synthesis protocols, mechanistic insights, and critical safety procedures, grounded in authoritative sources.
Core Compound Profile and Physicochemical Properties
2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one, identified by the CAS Number 1835-05-8, is a halogenated ketone of significant interest as a versatile building block.[1] Its molecular architecture, featuring an α-bromo ketone functional group and an electron-rich dimethoxyphenyl ring, provides multiple reactive sites for constructing complex molecular frameworks.[2] The presence of the bromine atom makes the adjacent carbon highly electrophilic, rendering it susceptible to nucleophilic attack—a cornerstone of its synthetic utility.[1] The dimethoxy substituents on the phenyl ring influence the compound's electronic properties and solubility, enhancing its reactivity and utility in various organic solvents.[1]
Table 1: Physicochemical and Structural Data
| Property | Value | Source |
| CAS Number | 1835-05-8 | [1] |
| IUPAC Name | 2-bromo-1-(3,4-dimethoxyphenyl)propan-1-one | [1] |
| Molecular Formula | C₁₁H₁₃BrO₃ | [1][3] |
| Molecular Weight | 273.12 g/mol | [1] |
| Synonyms | 2-bromo-3-4-dimethoxypropiophenone | [1] |
| Canonical SMILES | CC(C(=O)C1=CC(=C(C=C1)OC)OC)Br | [1][3] |
| InChI Key | DFIFMYKGEATZJD-UHFFFAOYSA-N | [1][3] |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; insoluble in water.[1] | [1] |
Synthesis Protocol and Mechanistic Considerations
The principal synthesis of 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one is achieved through the α-bromination of its ketone precursor, 1-(3,4-dimethoxyphenyl)propan-1-one. This reaction leverages a brominating agent to introduce a bromine atom at the carbon adjacent to the carbonyl group.
Experimental Protocol: α-Bromination of 1-(3,4-Dimethoxyphenyl)propan-1-one
This protocol describes a standard laboratory procedure for the synthesis. The choice of a suitable brominating agent, such as elemental bromine or N-Bromosuccinimide (NBS), is critical for achieving high yield and purity.[4] Controlling the reaction temperature is paramount to prevent polysubstitution and other side reactions.
Step 1: Precursor Dissolution
-
Dissolve 1-(3,4-dimethoxyphenyl)propan-1-one (1 equivalent) in a suitable organic solvent, such as ethanol or dichloromethane, in a round-bottom flask equipped with a magnetic stirrer.[1][4]
Step 2: Addition of Brominating Agent
-
While stirring the solution at room temperature, add the brominating agent (e.g., Bromine, 1.05 equivalents) dropwise.[1] The slow addition is crucial to maintain control over the reaction's exothermicity.
Step 3: Reaction Monitoring
-
Stir the reaction mixture for approximately 2-3 hours.[1] The progress can be monitored by observing the disappearance of the characteristic red color of bromine, indicating its consumption.[1]
Step 4: Product Isolation
-
Upon completion, a precipitate of the product may form. Cool the mixture in an ice bath for at least one hour to maximize crystallization.[1]
Step 5: Purification
-
Isolate the solid product by vacuum filtration, washing with a small amount of cold solvent to remove impurities. The crude product can be further purified by recrystallization if necessary.
Caption: Synthesis workflow for 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one.
Applications in Synthetic Chemistry and Drug Discovery
The synthetic value of 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one is rooted in its identity as a versatile electrophilic intermediate. It serves as a foundational component for synthesizing a wide range of more complex molecules, particularly within the pharmaceutical industry.[1][2]
-
Nucleophilic Substitution: The compound's primary mode of reactivity involves the substitution of the bromine atom by various nucleophiles.[1] This allows for the introduction of diverse functional groups, such as amines, thiols, and alkoxides, facilitating the construction of novel molecular scaffolds.
-
Heterocycle Synthesis: It is a key starting material for creating diverse heterocyclic compounds, which are prevalent structures in many therapeutic agents.[2]
-
Medicinal Chemistry: Derivatives of this compound are explored for potential biological activity, making it a valuable candidate in drug development pipelines.[1] Its structural core is related to compounds investigated for various pharmacological properties. For instance, the dimethoxyphenyl moiety is a known pharmacophore in ligands for serotonin receptors, suggesting potential applications in neuropharmacology.[5][6]
Caption: Role as a versatile intermediate in chemical synthesis.
Safety, Handling, and Storage
Due to the presence of the α-bromo ketone moiety, 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one is expected to be a corrosive and lachrymatory substance, requiring strict adherence to safety protocols. Data for structurally similar compounds indicate significant hazards.[7]
Table 2: Hazard Identification and Precautionary Measures
| Category | Information | Source(s) |
| Signal Word | Danger | [7] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. | [8] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. | [7] |
Handling and First Aid
-
Engineering Controls: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors or dust.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and tightly sealed safety goggles or a face shield.[7][11]
-
Skin Contact: In case of contact, immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[7] Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[7][10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[11] Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting.[7] Clean mouth with water and drink plenty of water afterward.[10] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.
Storage
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[10]
References
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- Global Chemical Network. (n.d.). The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Bromo-2,2-dimethoxypropane.
- StruChem. (2023). Safety data sheet according to 1907/2006/EC, Article 31.
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- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 1,3-Dibromo-2,2-dimethoxypropane.
- Fisher Scientific. (2023). SAFETY DATA SHEET: 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one.
- BLDpharm. (n.d.). 1835-02-5|2-Bromo-1-(3,4-dimethoxyphenyl)ethanone.
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- PubChem. (2026). 2-Bromo-1-(4-methoxyphenyl)propan-1-one | C10H11BrO2 | CID 299102.
- MDPI. (2022). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one.
- SIELC Technologies. (2018). 2-Propanone, 1-(3,4-dimethoxyphenyl)-.
- Google Patents. (2014). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.
- Benchchem. (n.d.). 1,3-Bis(2,5-dimethoxyphenyl)propan-1-one For Research.
- ChemBK. (n.d.). 2-Propanone, 3-bromo-1,1-diphenyl-.
- Wikipedia. (n.d.). 5-HT2A receptor.
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